

Application Note: Analysis of Musk Ketone and its Metabolites in Biological Matrices

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Compound of Interest

Compound Name: Musk ketone

Cat. No.: B1676872

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Introduction

Musk ketone is a synthetic nitro musk compound widely used as a fragrance ingredient in cosmetics, detergents, and personal care products.[1][2] Due to its lipophilic nature and resistance to degradation, **musk ketone** can bioaccumulate in fatty tissues and has been detected in various environmental and biological samples, including human adipose tissue and breast milk.[2][3] The primary metabolic pathway for **musk ketone** in biological systems involves the reduction of one of its nitro groups to an amino group, forming metabolites such as 2-amino-**musk ketone**. [4][5] Monitoring the parent compound and its metabolites is crucial for assessing human exposure, understanding its toxicokinetics, and evaluating potential health risks, as **musk ketone** has been identified as a potent inducer of phase I enzymes.[1][2]

This document provides detailed protocols for the extraction and quantification of **musk ketone** and its primary amino metabolite from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for this purpose.[6][7]

Detailed Experimental Protocols

Protocol 1: Determination of Musk Ketone and its Metabolites by GC-MS with Dispersive Solid-Phase Extraction (dSPE)

This protocol is adapted for the analysis of **musk ketone** in biological matrices such as aquatic products, and can be modified for plasma, serum, or tissue homogenates.[6][8]

1. Principle

The target analytes are extracted from the biological matrix into an organic solvent (acetonitrile). Co-extracted interfering substances such as lipids and pigments are then removed using a dSPE cleanup step with a combination of sorbents. The final, cleaned extract is analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for sensitive and selective quantification.[\[6\]](#)

2. Materials and Reagents

- Solvents: Acetonitrile (ACN) and Hexane (HPLC or pesticide residue grade).
- Reagents: Anhydrous magnesium sulfate (MgSO_4), Sodium chloride (NaCl), Acetic acid (glacial).
- dSPE Sorbents: Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB).[\[6\]](#)
- Standards: Certified reference standards of **Musk Ketone** and 2-amino-musk ketone.
- Internal Standard (IS): d15-Musk xylene or a similar isotopically labeled compound.[\[9\]](#)
- Sample Tubes: 15 mL and 2 mL polypropylene centrifuge tubes.

3. Sample Preparation & Extraction

- Weigh 1-2 g of the homogenized biological sample (e.g., tissue, plasma) into a 15 mL centrifuge tube.
- Add 5 mL of acetonitrile containing 1% acetic acid.[\[6\]](#)
- If using an internal standard, spike the sample with a known amount of IS at this stage.
- Add 1 g of NaCl and 2 g of anhydrous MgSO_4 to induce phase separation and facilitate extraction.
- Cap the tube tightly and vortex vigorously for 2 minutes.

- Centrifuge the tube at 5000 x g for 5 minutes.
- Carefully transfer the upper acetonitrile layer (supernatant) to a new 2 mL tube containing the dSPE sorbents (e.g., 50 mg PSA, 50 mg C18, and 7.5 mg GCB). The exact amounts may need optimization depending on the matrix.
- Vortex the dSPE tube for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 x g for 5 minutes to pellet the sorbents.
- Transfer 1 mL of the cleaned supernatant to a new vial.
- Evaporate the extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of hexane for GC-MS analysis.

4. GC-MS Instrumental Analysis

- Gas Chromatograph: Equipped with a capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.^{[7][9]}
- Injection Mode: Splitless, 1 μ L injection volume.
- Inlet Temperature: 280°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 min.
 - Ramp 1: 20°C/min to 200°C.
 - Ramp 2: 10°C/min to 300°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Ion Source Temperature: 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitoring Ions (m/z):
 - **Musk Ketone**: 294 (quantifier), 279, 191.[7]
 - **2-amino-musk ketone**: (Requires determination from standard analysis, typically involves the molecular ion and key fragments).
 - **d15-Musk xylene (IS)**: (Requires determination from standard analysis).

5. Quantification

Create a calibration curve using matrix-matched standards or by using an internal standard method. Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Data Presentation

Quantitative data from analytical method validation and sample analysis are summarized below.

Table 1: Typical GC-MS Method Performance Characteristics for **Musk Ketone** Analysis

Parameter	Value	Biological Matrix	Reference
Linearity Range	1 - 50 µg/L	Aquatic Products	[6][8]
Correlation Coefficient (r ²)	> 0.999	Aquatic Products	[6][8]
Limit of Detection (LOD)	0.30 µg/kg	Aquatic Products	[6][8]
Limit of Quantification (LOQ)	50.0 - 500 ng/kg	Cosmetics	[9]
Mean Recovery	91.8% - 110.6%	Prawn, Tilapia	[6][8]

| Relative Standard Deviation (RSD)| 2.6% - 8.4% | Prawn, Tilapia |[6][8] |

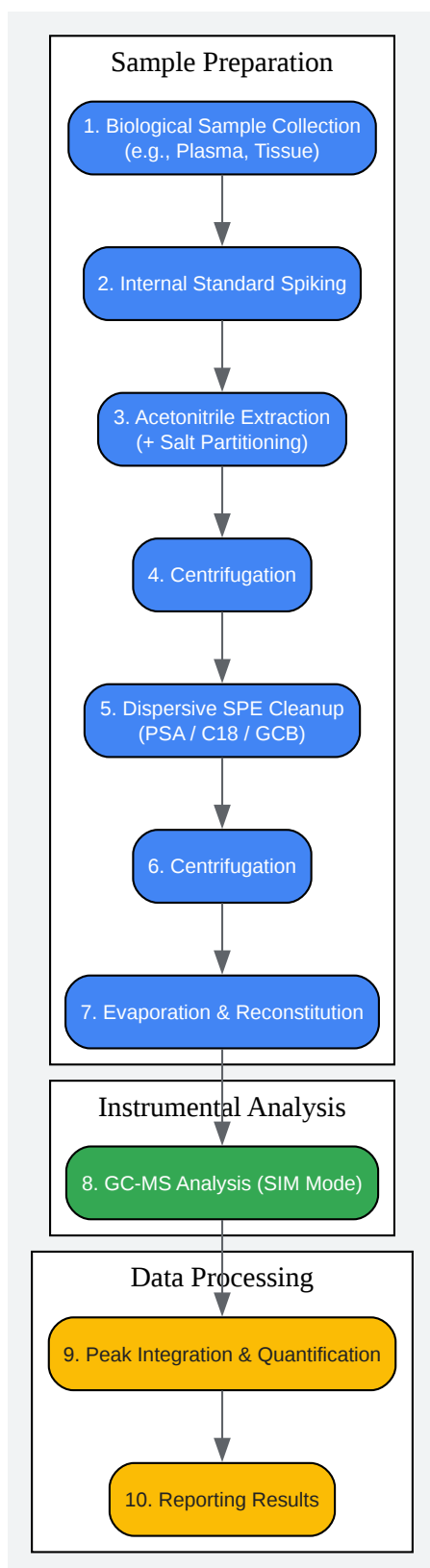
Table 2: Reported Concentrations of **Musk Ketone** and its Amino Metabolites in Biological Samples

Analyte	Concentration Range	Biological Matrix	Reference
Musk Ketone	0.01 - 0.19 mg/kg fat	Human Milk	[3]
Musk Ketone	Median: 13.7 ng/g	House Dust	[3]
2-amino-musk ketone	Max: 250 ng/L	Sewage Effluent	[4]

| 4-amino-musk xylene | Max: 3600 µg/kg lipid | Tench (Fish) |[4] |

Mandatory Visualizations

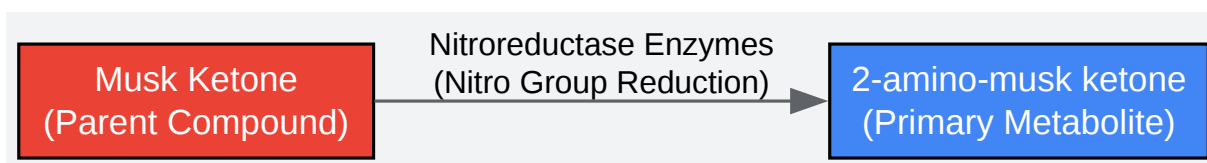
Experimental Workflow



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Caption: Workflow for **musk ketone** analysis in biological samples.

Metabolic Pathway



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Caption: Biotransformation of **Musk Ketone** to its amino metabolite.

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